molecular formula C22H26N2O2 B12035985 N-(1-((Isopropylamino)carbonyl)-2-(4-isopropylphenyl)vinyl)benzamide CAS No. 624726-77-8

N-(1-((Isopropylamino)carbonyl)-2-(4-isopropylphenyl)vinyl)benzamide

Cat. No.: B12035985
CAS No.: 624726-77-8
M. Wt: 350.5 g/mol
InChI Key: SRYLMKSVTIKPCS-ZHZULCJRSA-N
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Description

    N-Isopropyl-4-Methoxybenzamide: is a chemical compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol.

  • Its systematic name describes its structure: it consists of a benzene ring (benzamide) with an isopropyl group (1-methylethyl) attached at the nitrogen atom and a methoxy group (methyloxy) at the para position of the benzene ring.
  • The compound’s melting point is 123°C, and its predicted boiling point is 339.4°C .
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes may vary, one common method involves the reaction of 4-methoxybenzoic acid with isopropylamine, followed by acylation with an appropriate reagent.

      Reaction Conditions: These reactions typically occur under reflux conditions using suitable solvents and acid catalysts.

      Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it can be synthesized in laboratories.

  • Chemical Reactions Analysis

      Reactivity: N-Isopropyl-4-Methoxybenzamide can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: N-Isopropyl-4-Methoxybenzamide serves as a building block in organic synthesis.

      Biology and Medicine: Its derivatives may have biological activity, making it relevant for drug discovery.

      Industry: Limited information exists on industrial applications, but it could find use in specialty chemicals.

  • Mechanism of Action

    • The exact mechanism of action remains unclear due to limited research.
    • It may interact with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzamides with different substituents (e.g., halogens, alkyl groups) exhibit varying properties.

      Uniqueness: N-Isopropyl-4-Methoxybenzamide’s uniqueness lies in its specific combination of substituents.

    Remember that this compound’s detailed research and applications might be limited, but I’ve provided the available information based on existing knowledge

    Properties

    CAS No.

    624726-77-8

    Molecular Formula

    C22H26N2O2

    Molecular Weight

    350.5 g/mol

    IUPAC Name

    N-[(Z)-3-oxo-3-(propan-2-ylamino)-1-(4-propan-2-ylphenyl)prop-1-en-2-yl]benzamide

    InChI

    InChI=1S/C22H26N2O2/c1-15(2)18-12-10-17(11-13-18)14-20(22(26)23-16(3)4)24-21(25)19-8-6-5-7-9-19/h5-16H,1-4H3,(H,23,26)(H,24,25)/b20-14-

    InChI Key

    SRYLMKSVTIKPCS-ZHZULCJRSA-N

    Isomeric SMILES

    CC(C)C1=CC=C(C=C1)/C=C(/C(=O)NC(C)C)\NC(=O)C2=CC=CC=C2

    Canonical SMILES

    CC(C)C1=CC=C(C=C1)C=C(C(=O)NC(C)C)NC(=O)C2=CC=CC=C2

    Origin of Product

    United States

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